molecular formula C14H19NO B12581032 Cyclohexanone, 2-[4-(dimethylamino)phenyl]- CAS No. 569688-24-0

Cyclohexanone, 2-[4-(dimethylamino)phenyl]-

Cat. No.: B12581032
CAS No.: 569688-24-0
M. Wt: 217.31 g/mol
InChI Key: YKWYEIWZILWAOP-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-[4-(dimethylamino)phenyl]- is a substituted cyclohexanone derivative featuring a dimethylamino-phenyl group at the 2-position of the cyclohexanone ring. Its structure combines the electron-donating dimethylamino group with the aromatic phenyl ring, influencing its electronic properties, solubility, and reactivity.

Properties

CAS No.

569688-24-0

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]cyclohexan-1-one

InChI

InChI=1S/C14H19NO/c1-15(2)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h7-10,13H,3-6H2,1-2H3

InChI Key

YKWYEIWZILWAOP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CCCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-[4-(dimethylamino)phenyl]- typically involves the reaction of cyclohexanone with 4-(dimethylamino)benzaldehyde under specific conditions. One common method is the Knoevenagel condensation reaction, where the aldehyde and ketone react in the presence of a base such as piperidine or pyridine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Cyclohexanone, 2-[4-(dimethylamino)phenyl]- has been investigated for its potential therapeutic uses, particularly as an analgesic agent. Research indicates that derivatives of this compound exhibit strong efficacy as nociceptin/orphanin FQ peptide receptor agonists in preclinical models of pain management.

  • Case Study : A study reported the synthesis of spiro[cyclohexane-pyrano[3,4-b]indole]-amines from this compound, demonstrating its potential as a novel class of analgesics. The derivatives showed significant potency in rodent models for both acute and neuropathic pain, with distinct advantages over traditional opioids regarding side effects .

Organic Synthesis

The compound serves as a building block in organic synthesis for creating more complex molecules. Its ability to undergo various chemical reactions makes it valuable in developing new pharmaceuticals and agrochemicals.

  • Applications in Synthesis :
    • Utilized in the formation of amines, ethers, and other functional groups.
    • Acts as a precursor for synthesizing compounds with enhanced biological activities .

Safety and Environmental Considerations

While exploring the applications of Cyclohexanone, 2-[4-(dimethylamino)phenyl]-, it is essential to consider safety profiles and environmental impacts. The compound has been classified under various hazard categories:

  • Toxicity : It is toxic if swallowed and causes serious eye damage.
  • Environmental Impact : Very toxic to aquatic life with long-lasting effects .

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-[4-(dimethylamino)phenyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the dimethylamino group enhances its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the cyclohexanone ring significantly affect molecular properties:

Compound Name Substituent Position Substituent Type Key Properties
2-[4-(Dimethylamino)phenyl]cyclohexanone 2-position 4-(Dimethylamino)phenyl Enhanced basicity due to dimethylamino group; moderate polarity
4-(Dimethylamino)-4-phenylcyclohexanone 4-position 4-(Dimethylamino)phenyl Steric hindrance at 4-position; altered reactivity in polymerization
4-(4-Chlorophenyl)cyclohexanone 4-position 4-Chlorophenyl Lipophilic due to Cl; reduced solubility in polar solvents
2-Hydroxy-2-(4-methoxyphenyl)cyclohexanone 2-position 4-Methoxyphenyl + Hydroxyl Hydrogen bonding capacity; higher acidity than dimethylamino analogs

Key Observations :

  • Electronic Effects: The dimethylamino group in the target compound donates electrons via resonance, increasing the electron density of the aromatic ring. This contrasts with chlorophenyl (electron-withdrawing) and methoxyphenyl (moderate electron-donating) substituents .
  • Solubility: The dimethylamino group improves solubility in polar solvents compared to chlorophenyl derivatives, which are more lipophilic .

Data Tables

Table 1: Physicochemical Properties of Selected Cyclohexanone Derivatives

Compound Molecular Formula Molecular Weight PSA (Ų) LogP
2-[4-(Dimethylamino)phenyl]cyclohexanone C14H19NO 217.31 26.3 ~2.5*
4-(4-Chlorophenyl)cyclohexanone C12H13ClO 208.68 17.1 ~3.2
2-Hydroxy-2-(4-methoxyphenyl)cyclohexanone C13H16O3 220.26 49.7 ~1.8

*Estimated based on substituent contributions.

Biological Activity

Cyclohexanone, 2-[4-(dimethylamino)phenyl]- (commonly referred to as 4-(dimethylamino)-4-phenylcyclohexanone) is an organic compound with significant biological activity and potential therapeutic applications. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H19NO
  • Molecular Weight : 217.31 g/mol
  • Functional Groups : The compound features a cyclohexanone ring substituted with a dimethylamino group and a phenyl group, which contribute to its unique chemical reactivity and biological interactions.

Synthesis Methods

Cyclohexanone, 2-[4-(dimethylamino)phenyl]- can be synthesized through various methods, including:

  • Grignard Reaction : Using cyclohexanone as a precursor.
  • Functionalization of Cyclohexanone Derivatives : Modifying the ketone moiety to enhance biological activity.

These synthetic routes highlight the compound's accessibility for research and industrial applications.

Biological Activity

The biological activity of cyclohexanone, 2-[4-(dimethylamino)phenyl]- has been investigated in several studies, revealing its potential as a therapeutic agent.

Analgesic Properties

Research indicates that derivatives of this compound exhibit analgesic effects by acting on nociceptin/orphanin FQ peptide (NOP) and opioid receptors. For example, one study reported that a derivative demonstrated strong efficacy in rodent models of acute and neuropathic pain, showing an ED50 value of approximately 39.9 nmol/kg in a tail-flick test .

CompoundReceptor Binding Affinity (K_i)Efficacy in Pain Models
Cyclohexanone DerivativeNOP: 1.5 μM; MOP: 1.7 μMStrong analgesic effects

Antimicrobial Activity

Dimethylamine derivatives, including cyclohexanone-based compounds, have shown antimicrobial properties. These compounds can inhibit bacterial growth by targeting specific biochemical pathways involved in microbial metabolism .

Case Studies

  • Preclinical Models : A study evaluated the pharmacokinetic properties of a cyclohexanone derivative in rats, reporting moderate half-life and low oral bioavailability but high potency . This suggests potential for further development into effective analgesics with fewer side effects compared to traditional opioids.
  • Therapeutic Applications : The dimethylamino group enhances the interaction with various biological targets, making these compounds candidates for treating conditions like pain and infections. The unique structure allows for modulation of pharmacological activity across different disease states .

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